molecular formula C10H14ClN3 B1423921 4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidine CAS No. 1220036-25-8

4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidine

Cat. No.: B1423921
CAS No.: 1220036-25-8
M. Wt: 211.69 g/mol
InChI Key: GAYVBGWDNBOZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C10H14ClN3. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidine typically involves the nucleophilic substitution of a pyrimidine derivative. One common method includes the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with an appropriate amine, such as 3-methylpiperidine, under controlled conditions . The reaction is usually carried out in the presence of a base like Hunig’s base in a solvent such as n-butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, the reaction with methylamine produces 4-substituted products like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for selective interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-6-(3-methylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-3-2-4-14(6-8)10-5-9(11)12-7-13-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYVBGWDNBOZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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